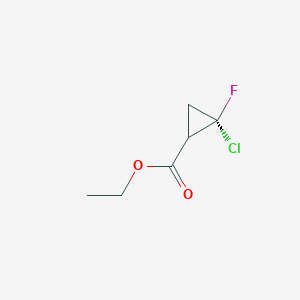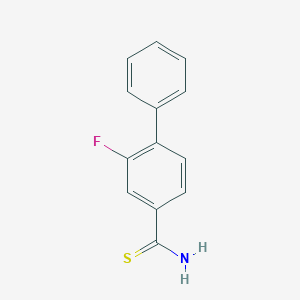
3-Fluoro-4-phenyl-benzenethiocarboxamide, 98%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-4-phenyl-benzenethiocarboxamide (FPCA) is a synthetic compound belonging to the family of benzothiocarboxamides. It is a versatile compound with multiple applications in the field of organic chemistry and biochemistry. FPCA has been used in a variety of organic synthesis reactions, and has been studied for its potential therapeutic applications. FPCA is a highly versatile compound, and its structure and properties have made it a popular choice for a variety of research applications.
科学研究应用
3-Fluoro-4-phenyl-benzenethiocarboxamide, 98% is a highly versatile compound that has been used in a wide variety of research applications. It has been used in organic synthesis reactions, as a catalyst for various organic reactions, and as a reagent in various biochemistry and pharmacology research. It has also been used in the synthesis of various biologically active compounds, including peptides and peptidomimetics. 3-Fluoro-4-phenyl-benzenethiocarboxamide, 98% has also been used in the synthesis of drugs and other therapeutic agents.
作用机制
The mechanism of action of 3-Fluoro-4-phenyl-benzenethiocarboxamide, 98% is not fully understood. However, it is known that the compound binds to various proteins and enzymes, and that this binding is believed to be responsible for its biological activity. 3-Fluoro-4-phenyl-benzenethiocarboxamide, 98% has also been shown to interact with several enzymes, including cytochrome P450, and to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-4-phenyl-benzenethiocarboxamide, 98% are not fully understood. However, the compound has been shown to interact with several proteins and enzymes, and to modulate their activity. 3-Fluoro-4-phenyl-benzenethiocarboxamide, 98% has been shown to inhibit the activity of cytochrome P450, and to inhibit the activity of several other enzymes. It has also been shown to have anti-inflammatory and anti-oxidative effects, and to modulate the activity of several neurotransmitters.
实验室实验的优点和局限性
3-Fluoro-4-phenyl-benzenethiocarboxamide, 98% has several advantages for use in laboratory experiments. It is a highly versatile compound, and can be used in a variety of organic synthesis reactions. It is also a relatively stable compound, and can be stored for long periods of time without significant degradation. Additionally, 3-Fluoro-4-phenyl-benzenethiocarboxamide, 98% is relatively inexpensive, and can be easily obtained from commercial suppliers.
However, there are some limitations to the use of 3-Fluoro-4-phenyl-benzenethiocarboxamide, 98% in laboratory experiments. The compound is relatively unstable in the presence of light and oxygen, and must be stored in a dark, airtight container. Additionally, the compound is toxic, and should be handled with caution.
未来方向
3-Fluoro-4-phenyl-benzenethiocarboxamide, 98% has a wide range of potential applications in the fields of organic synthesis, biochemistry, and pharmacology. Future research should focus on further exploring the biochemical and physiological effects of the compound, as well as its potential therapeutic applications. Additionally, research should focus on further exploring the mechanism of action of 3-Fluoro-4-phenyl-benzenethiocarboxamide, 98%, and on developing new synthesis methods for the compound. Finally, research should focus on developing new applications for 3-Fluoro-4-phenyl-benzenethiocarboxamide, 98%, such as its use as a catalyst for organic reactions, or as a reagent in drug synthesis.
合成方法
3-Fluoro-4-phenyl-benzenethiocarboxamide, 98% can be synthesized by a number of methods. The most common method of synthesis involves the reaction of 4-phenylbenzene-1,2-dithiol with 1,1-difluoroethylene in the presence of a catalyst such as palladium or nickel. The reaction is conducted at temperatures between 100-150°C and yields 3-Fluoro-4-phenyl-benzenethiocarboxamide, 98% in excellent yields. Other methods of synthesis include the reaction of 4-phenylbenzene-1,2-dithiol with fluorotrimethylsilane, or the reaction of 4-phenylbenzene-1,2-dithiol with 1,1-difluoroethylene in the presence of a palladium catalyst.
属性
IUPAC Name |
3-fluoro-4-phenylbenzenecarbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNS/c14-12-8-10(13(15)16)6-7-11(12)9-4-2-1-3-5-9/h1-8H,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECYSDZTWHBAMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=S)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



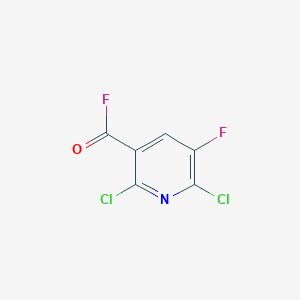


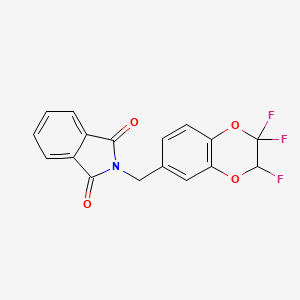
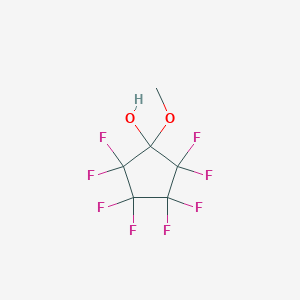
![4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene](/img/structure/B6312776.png)


![N-[4-nitro-2,5-bis(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B6312786.png)


